3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline
Overview
Description
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches : One study explored the synthesis of similar aniline derivatives through a high-pressure hydrolysis and reduction reaction, followed by an addition reaction, highlighting the efficiency and environmental friendliness of the process (Wen Zi-qiang, 2007).
- Vibrational and Geometrical Properties : Infrared spectroscopic studies and theoretical calculations on N-phenoxyethylanilines and derivatives provide insights into their vibrational, geometrical, and electronic properties. This research aids in understanding the molecular behavior of similar compounds (Finazzi et al., 2003).
- Structural Characteristics : A study on isomeric chloro-anilines revealed the planar backbone structure and intermolecular interactions in these compounds, which is relevant for understanding the chemical behavior of similar aniline derivatives (Su et al., 2013).
Applications in Material Science
- Catalysis and Polymerization : Research on palladium-catalyzed amination of aryl halides, involving compounds like N-Methyl-N-(4-Chlorophenyl)Aniline, provides valuable insights for applications in material science and industrial synthesis (Wolfe & Buchwald, 2003).
- Building Blocks in Synthesis : Methyl (E)-4-Chloro-3-methoxy-2-butenoate is highlighted as a versatile building block for various nucleophilic substitution reactions, emphasizing the potential of similar chloro-methoxy aniline derivatives in diverse chemical syntheses (Duc et al., 1992).
Pharmaceutical and Biomedical Research
- Cytotoxic Compounds Synthesis : A study on the synthesis of chloro-, methoxy-, and methoxycarbonyl-derivatives of anilines presents their potential as precursors for anti-tumor agents, underscoring the biomedical significance of such compounds (Abela Medici et al., 1977).
- Biotransformation in Cancer Research : Research identifying metabolites from the biotransformation of a carcinogenic compound into chloro-hydroxyaniline highlights the importance of understanding the metabolic pathways of similar anilines in cancer studies (Kolar & Schlesiger, 1975).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-12-3-6-14(7-4-12)20-10-9-18-13-5-8-16(19-2)15(17)11-13/h3-8,11,18H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSUWGFDPQBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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